Saxagliptin-13C-d2 (hydrochloride)
Description
Strategic Incorporation of Carbon-13 and Deuterium (B1214612) in Pharmaceutical Tracers
Carbon-13 (¹³C) and deuterium (²H or D) are two of the most commonly used stable isotopes in pharmaceutical research. musechem.comsimsonpharma.com Both are naturally occurring, with abundances of about 1.1% and 0.015%, respectively. simsonpharma.com Their incorporation into drug molecules serves several strategic purposes.
Deuterium labeling is often used to investigate a drug's metabolic pathways and to potentially improve its pharmacokinetic profile. musechem.commedchemexpress.com The substitution of hydrogen with deuterium can sometimes lead to a slower rate of metabolism, which may extend the drug's half-life in the body. simsonpharma.com Carbon-13 is frequently employed in nuclear magnetic resonance (NMR) spectroscopy to help determine molecular structures and to study metabolic processes. musechem.commoravek.com When a molecule is labeled with ¹³C, it can be more easily detected by techniques like mass spectrometry and NMR, allowing for precise tracking and quantification. simsonpharma.cominvivochem.com
Significance of Isotope-Labeled Analogs for Enhanced Research Accuracy and Specificity
Isotope-labeled analogs of drugs are indispensable tools for enhancing the accuracy and specificity of pharmaceutical research. musechem.commoravek.com One of their primary uses is as internal standards in bioanalytical methods, particularly in mass spectrometry. medchemexpress.comcaymanchem.com By adding a known quantity of the isotope-labeled drug to a biological sample, researchers can more accurately quantify the concentration of the unlabeled drug, which helps to correct for any loss that may occur during sample preparation and analysis. invivochem.com
This high degree of precision is crucial for pharmacokinetic studies, which examine how a drug moves through the body. moravek.comnih.gov Furthermore, the use of stable isotope-labeled compounds allows for the differentiation between a drug administered as a medication and the same substance that might be naturally present in the body. nih.gov This level of specificity is vital for understanding a drug's true effect and for ensuring the reliability of clinical trial data. metsol.com The ability to track molecules with such high precision ultimately contributes to the development of safer and more effective therapeutic agents. musechem.com
Saxagliptin-13C-d2 (hydrochloride): A Detailed Profile
Saxagliptin-13C-d2 (hydrochloride) is a stable isotope-labeled version of Saxagliptin (B632), a dipeptidyl peptidase-4 (DPP-4) inhibitor. medchemexpress.comcaymanchem.com This labeled compound is primarily used as an internal standard for the quantification of Saxagliptin in research and clinical studies using mass spectrometry. caymanchem.com
Chemical Identity and Physicochemical Properties
The key identifiers and properties of Saxagliptin-13C-d2 (hydrochloride) are detailed below.
| Property | Value |
| Formal Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-6-¹³C-6,6-d₂-3-carbonitrile, monohydrochloride caymanchem.com |
| CAS Number | 2699827-95-5 caymanchem.com |
| Molecular Formula | C₁₇[¹³C]H₂₃D₂N₃O₂ • HCl caymanchem.com |
| Formula Weight | 354.9 caymanchem.com |
| Purity | ≥99% deuterated forms (d₁-d₂) caymanchem.com |
| Appearance | Solid chemicalbook.com |
| Solubility | DMSO: 20 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 2 mg/ml caymanchem.com |
Synthesis and Manufacturing
The synthesis of isotope-labeled compounds like Saxagliptin-13C-d2 (hydrochloride) is a complex process. It typically involves introducing the stable isotopes at specific positions within the molecule. musechem.com This can be achieved either by using starting materials that are already enriched with the desired isotopes or through isotope exchange reactions where specific atoms in the molecule are replaced with their isotopic counterparts. musechem.com More recent advancements include late-stage functionalization techniques, which allow for the introduction of isotopes into a nearly complete molecule, a method that can be more cost-effective. x-chemrx.com
Applications in Research
The primary application of Saxagliptin-13C-d2 (hydrochloride) is as an internal standard for the quantification of Saxagliptin in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
Pharmacokinetic Studies: In pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of a drug, labeled internal standards are crucial for generating accurate and reproducible data. moravek.cominvivochem.com
Metabolism Studies: By using a labeled version of the drug, researchers can more easily identify and quantify its metabolites. chemicalbook.com The parent drug and its metabolites can be distinguished from other substances in a complex biological matrix like blood plasma or urine. nih.gov
Bioanalytical Method Validation: Regulatory guidelines for bioanalytical method validation often require the use of a stable isotope-labeled internal standard to ensure the selectivity, precision, and accuracy of the analytical method. rsc.org
Analytical Methods
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H26ClN3O2 |
|---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10-,11+,12-,13+,14+,15-,17?,18?;/m1./s1/i3+1D2; |
InChI Key |
TUAZNHHHYVBVBR-AKRRCZRTSA-N |
Isomeric SMILES |
[2H][13C]1([C@@H]2[C@H]1N([C@@H](C2)C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N)[2H].Cl |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |
Origin of Product |
United States |
Saxagliptin: a Core Therapeutic Entity and Its Preclinical Research Landscape
Overview of Saxagliptin (B632) as a Dipeptidyl Peptidase-4 Inhibitor
Saxagliptin is a prominent member of the class of oral hypoglycemic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors. researchgate.netmvsu.edu These drugs are designed to improve glycemic control in adults with type 2 diabetes mellitus. The primary function of DPP-4 inhibitors is to prevent the degradation of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mvsu.edunih.gov By inhibiting the DPP-4 enzyme, saxagliptin increases the circulating levels of active incretins. nih.gov This, in turn, enhances the body's natural ability to regulate blood glucose levels in a glucose-dependent manner. This mechanism involves stimulating the pancreas to release more insulin (B600854) and suppressing the liver's production of glucose. researchgate.netnih.gov
Foundational Mechanistic Insights into Saxagliptin's Biological Actions
The biological actions of saxagliptin are rooted in its highly potent and selective inhibition of the DPP-4 enzyme. nih.govacs.org Saxagliptin and its active metabolite, 5-hydroxy saxagliptin, exhibit a prolonged and reversible binding to the active site of DPP-4. nih.govnih.gov This extended binding is a key characteristic that contributes to its sustained therapeutic effect. nih.govnih.gov
In vitro studies have demonstrated the potency and selectivity of saxagliptin. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics used to quantify the potency of an inhibitor. The dissociation half-life (t1/2) indicates the duration of the inhibitor's binding to the enzyme.
| Compound | Inhibitory Constant (Ki) | Dissociation Half-life (t1/2) at 37°C |
|---|---|---|
| Saxagliptin | 1.3 nM nih.govnih.gov | 50 minutes nih.govnih.gov |
| 5-hydroxy saxagliptin | 2.6 nM nih.govnih.gov | 23 minutes nih.govnih.gov |
| Vildagliptin | Not available | 3.5 minutes nih.govnih.gov |
| Sitagliptin (B1680988) | Not available | < 2 minutes nih.govnih.gov |
The prolonged dissociation of saxagliptin from DPP-4, as shown in the table above, is a distinguishing feature compared to other DPP-4 inhibitors like sitagliptin and vildagliptin, which dissociate more rapidly. nih.govnih.gov This sustained inhibition of DPP-4 leads to a significant increase in the levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion and suppresses glucagon (B607659) release. mvsu.edunih.gov
Preclinical Models for Investigating Saxagliptin's Effects
The efficacy and mechanism of action of saxagliptin have been extensively studied in various preclinical models, both in vitro and in vivo. These models are crucial for understanding the drug's pharmacological profile before human clinical trials.
In Vitro Models: Initial investigations of saxagliptin's activity were performed using in vitro assays with purified DPP-4 enzyme and in plasma. nih.govnih.gov These studies were instrumental in determining its potency, selectivity, and binding kinetics. For instance, ex vivo assays measuring the inhibition of plasma DPP activity demonstrated that unlike rapidly dissociating inhibitors, the inhibitory effect of saxagliptin was not significantly influenced by substrate concentration. nih.govnih.gov
In Vivo Animal Models: A variety of animal models have been employed to evaluate the in vivo efficacy of saxagliptin. These models often exhibit characteristics of type 2 diabetes, such as insulin resistance and hyperglycemia.
Zucker (fa/fa) Rats: These rats are genetically obese and exhibit insulin resistance, making them a relevant model for studying type 2 diabetes. nih.govacs.org Studies in Zucker rats demonstrated that saxagliptin effectively improved glucose clearance. nih.govacs.org
ob/ob Mice: These mice are genetically obese due to a mutation in the leptin gene and are another widely used model for obesity and type 2 diabetes. nih.gov
Murine Model of Dilated Cardiomyopathy (TG9 mice): This model was used to assess the effects of saxagliptin on glucose tolerance in the context of heart failure. Saxagliptin was shown to improve glucose tolerance in these mice. nih.gov
The table below summarizes some of the key findings from preclinical in vivo studies.
| Animal Model | Key Finding | Reference |
|---|---|---|
| Zucker (fa/fa) rats | Improved glucose clearance | nih.govacs.org |
| TG9 mice | Improved glucose tolerance | nih.gov |
| Diabetic Mice | Did not show improvement in sperm count and motility compared to another antidiabetic agent, dapagliflozin. | mdpi.com |
These preclinical studies were foundational in establishing the therapeutic potential of saxagliptin as a once-daily oral medication for the management of type 2 diabetes, paving the way for its successful clinical development. nih.gov
Synthetic Methodologies and Isotopic Characterization of Saxagliptin 13c D2 Hydrochloride
Design and Synthesis Strategies for Carbon-13 and Deuterium (B1214612) Labeling
The synthesis of Saxagliptin-13C-d2 (hydrochloride) involves a multi-step process designed to specifically incorporate a carbon-13 atom and two deuterium atoms into the saxagliptin (B632) molecule. A key publication by researchers at Bristol-Myers Squibb describes the synthesis of (13)CD2-labeled saxagliptin, which resulted in the production of 580.0 mg of the desired compound. nih.gov
Site-Specific Isotopic Enrichment Approaches
The synthesis of isotopically labeled saxagliptin requires a carefully planned synthetic route to ensure the precise placement of the carbon-13 and deuterium labels. While the detailed, step-by-step synthesis of Saxagliptin-13C-d2 (hydrochloride) is not fully disclosed in publicly available literature, the nomenclature "(13)CD2-labeled saxagliptin" suggests a specific labeling pattern. nih.gov The formal name, (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-6-¹³C-6,6-d₂-3-carbonitrile, monohydrochloride, confirms that the isotopic modification is located at the 6-position of the 2-azabicyclo[3.1.0]hexane ring system. caymanchem.com
This site-specific labeling is achieved by utilizing starting materials that already contain the desired isotopes. The synthesis would likely involve the construction of the 2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety with a carbon-13 atom and two deuterium atoms at the C6 position, which is then coupled with the appropriately protected (S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid side chain. researchgate.netorientjchem.org
Utilization of Chiral Catalysis and Stereoselective Synthesis in Labeling
The synthesis of saxagliptin, and by extension its isotopically labeled analogue, requires strict stereochemical control to obtain the desired enantiomerically pure product. The core structure of saxagliptin contains several chiral centers, and its biological activity is highly dependent on the correct stereochemistry.
A critical step in the synthesis of saxagliptin is the preparation of the key chiral intermediate, (S)-3-hydroxyadamantylglycine. Research has demonstrated the use of enzyme-catalyzed reductive amination to produce this intermediate with high stereoselectivity. Specifically, a phenylalanine dehydrogenase mutant from Thermoactinomyces intermedius (TiPDHm) and a formate (B1220265) dehydrogenase from Pichia pastoris (PpFDH) have been co-expressed in Escherichia coli to catalyze the conversion of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid to (S)-3-hydroxyadamantane glycine (B1666218) with high efficiency. While this biocatalytic method is described for the unlabeled intermediate, similar enzymatic or other chiral catalysis strategies are essential in the synthesis of the labeled compound to ensure the correct stereoisomer is formed.
Advanced Characterization Techniques for Isotopic Purity and Positional Isomerism
Following the synthesis of Saxagliptin-13C-d2 (hydrochloride), rigorous analytical characterization is necessary to confirm its identity, isotopic purity, and the precise location of the isotopic labels.
High-Resolution Mass Spectrometry for Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic composition of a molecule. For Saxagliptin-13C-d2 (hydrochloride), HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the differentiation of the labeled compound from its unlabeled counterpart and other potential isotopic variants.
The expected molecular formula for the labeled compound is C₁₇[¹³C]H₂₃D₂N₃O₂ · HCl. caymanchem.com HRMS analysis would confirm the presence of the heavier isotopes by detecting a molecular ion peak corresponding to this specific formula. The high resolving power of modern mass spectrometers allows for the separation of ions with very small mass differences, enabling the accurate determination of isotopic abundance. Commercial suppliers of Saxagliptin-13C-d2 (hydrochloride) specify a high level of isotopic enrichment, with ≥99% deuterated forms (d1-d2). caymanchem.com This level of purity is confirmed through techniques like HRMS.
| Property | Value | Source |
| Formal Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-6-¹³C-6,6-d₂-3-carbonitrile, monohydrochloride | caymanchem.com |
| Molecular Formula | C₁₇[¹³C]H₂₃D₂N₃O₂ • HCl | caymanchem.com |
| Isotopic Purity | ≥99% deuterated forms (d1-d2) | caymanchem.com |
Nuclear Magnetic Resonance Spectroscopy for Labeling Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise location of isotopic labels within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information.
In the case of Saxagliptin-13C-d2 (hydrochloride), ¹H NMR spectroscopy would show the absence of signals corresponding to the two protons at the C6 position of the 2-azabicyclo[3.1.0]hexane ring, as they have been replaced by deuterium. Deuterium is NMR active but resonates at a very different frequency from protons and is typically not observed in standard ¹H NMR spectra.
Analytical Applications of Saxagliptin 13c D2 Hydrochloride in Quantitative Research
Role as an Internal Standard in Bioanalytical Quantification by Mass Spectrometry
In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and controls. It is used to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. An ideal internal standard has physicochemical properties very similar to the analyte of interest. Saxagliptin-13C-d2 (hydrochloride) serves this purpose perfectly for the quantification of Saxagliptin (B632), as its behavior during sample extraction and analysis is nearly identical to the unlabeled, or native, compound. medchemexpress.com
LC-MS/MS is a highly sensitive and selective analytical technique and the cornerstone for quantifying drugs like Saxagliptin in biological samples. The use of a stable isotope-labeled internal standard like Saxagliptin-13C-d2 is crucial for developing robust and reproducible LC-MS/MS methods.
Method development involves optimizing several key stages:
Sample Preparation: Techniques such as protein precipitation are used to remove interfering macromolecules from the biological matrix. In one method, plasma samples were acidified and then treated with acetonitrile (B52724) to precipitate proteins. nih.gov
Chromatographic Separation: Liquid chromatography separates the analyte and internal standard from other matrix components before they enter the mass spectrometer. A common approach involves a C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer. nih.gov
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion for the analyte (and the IS) and one of its characteristic product ions after fragmentation. This process ensures high selectivity. For Saxagliptin, detection is typically performed in positive-ion mode using an electrospray ionization (ESI) source. nih.gov
Validation of the method ensures its reliability. Key validation parameters include linearity, accuracy, precision, and recovery. For instance, a validated method for a ¹³C-labeled Saxagliptin demonstrated excellent linearity over a concentration range of 0.5–500 ng/mL with a precision (RSD) of less than 5%. Another study for Saxagliptin in human plasma showed linearity from 0.1 to 100 ng/mL with a correlation coefficient (r) of ≥ 0.999. nih.gov
Table 1: Example of LC-MS/MS Method Parameters for Saxagliptin Analysis
| Parameter | Value |
|---|---|
| Column | Waters Acquity UPLC BEH C18 (2.1 X 50 mm, 1.7 μm) or HILIC Chrom Matrix HP amide (5 μm, 3.0 × 100 mm) |
| Mobile Phase | Acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) buffer with 0.1% formic acid |
| Flow Rate | 0.120 mL/min |
| Ionization Mode | Positive Ion Electrospray (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 0.1–100 ng/mL or 10-150 ng/mL |
| Correlation Coefficient (r²) | >0.998 |
This table presents a compilation of typical parameters and does not represent a single specific study but rather a generalized example based on published methods. nih.gov
While LC-MS is the predominant technique for the analysis of pharmaceutical compounds like Saxagliptin, GC-MS can also be utilized for certain molecules, often with a stable isotope-labeled internal standard. However, GC-MS analysis is generally suited for volatile and thermally stable compounds. Non-volatile molecules may require a chemical derivatization step to increase their volatility. There is limited specific information in the scientific literature regarding the application of Saxagliptin-13C-d2 (hydrochloride) in GC-MS-based methods. The properties of Saxagliptin make it more amenable to LC-MS analysis. In general GC-based methods, a "matrix-induced chromatographic response" can be a known matrix effect, where the presence of matrix components can surprisingly improve the chromatographic peak shape and intensity for some analytes. nih.gov
Minimization of Matrix Effects and Enhancement of Assay Accuracy through Isotopic Labeling
Biological matrices such as plasma, serum, and urine are incredibly complex, containing a wide variety of endogenous components like salts, lipids, and proteins. nih.govsemanticscholar.org These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect". semanticscholar.org This effect can manifest as either ion suppression (loss of signal) or ion enhancement (increase in signal), leading to inaccurate and imprecise quantification. nih.govsemanticscholar.org
The use of a stable isotope-labeled internal standard (SIL-IS) like Saxagliptin-13C-d2 is the most effective strategy to compensate for these matrix effects. semanticscholar.org Because the SIL-IS is chemically identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement at the same time. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, significantly improving the accuracy and reproducibility of the results. semanticscholar.org Studies quantifying Saxagliptin have successfully controlled for matrix effects, with variability often kept within a range of 91.0% to 110.0%, which is considered acceptable for bioanalytical assays. nih.gov
Development of Robust Analytical Protocols for Complex Biological Matrices
Developing a robust analytical method is essential for reliable quantification in complex biological fluids like human plasma. nih.gov Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability for routine use. semanticscholar.org
The use of Saxagliptin-13C-d2 (hydrochloride) is central to creating such robust protocols. A successful method for the simultaneous determination of Saxagliptin and its active metabolite in human plasma demonstrates this principle. nih.gov The protocol involved a straightforward protein precipitation step for sample cleanup, followed by analysis using a HILIC-MS/MS method. nih.gov The validation of this method confirmed high extraction recovery (>92%) and well-controlled matrix effects. nih.gov The successful application of this method to a clinical bioequivalence study underscores its robustness for analyzing samples from human subjects. nih.gov The inclusion of the stable isotope-labeled internal standard ensures that any sample-to-sample variation in extraction efficiency or matrix interference is effectively corrected, which is a hallmark of a rugged and robust analytical protocol. semanticscholar.org
Investigations into the Disposition and Mechanistic Actions of Saxagliptin Utilizing Isotopic Labeling
Preclinical Drug Metabolism Studies with Saxagliptin-13C-d2 (hydrochloride)
The use of Saxagliptin-13C-d2 (hydrochloride) in preclinical research has been pivotal in mapping the metabolic fate of Saxagliptin (B632). These investigations have provided a comprehensive understanding of how the parent drug is transformed, the enzymes involved, and the resultant metabolic products.
In Vitro Metabolic Stability and Metabolite Identification in Cellular and Subcellular Systems
Initial metabolic evaluations for Saxagliptin were conducted using in vitro systems like human liver microsomes. nih.gov The metabolic stability of Saxagliptin-13C-d2 (hydrochloride) is assessed by observing its rate of disappearance in these systems. The isotopic label is crucial for distinguishing the drug and its metabolites from endogenous biological molecules.
These in vitro studies have identified several metabolites of Saxagliptin. The primary and pharmacologically active metabolite is 5-hydroxy saxagliptin (M2). nih.govresearchgate.netnih.gov The distinct mass of the isotopically labeled Saxagliptin and its metabolites allows for their clear detection and identification using mass spectrometry. Other observed metabolic pathways include conjugation with cysteine, glutathione, sulfate, and glucuronide. researchgate.netresearchgate.net
In Vivo Metabolic Pathway Elucidation in Animal Models
To understand its metabolism in a whole organism, Saxagliptin-13C-d2 (hydrochloride) has been administered to animal models such as rats, dogs, and monkeys. nih.govresearchgate.net This allows for the analysis of the drug and its metabolites in plasma, urine, and feces, providing a complete picture of its disposition.
In these animal studies, the main circulating active metabolite is consistently found to be M2. nih.govresearchgate.net This confirms that hydroxylation is a major metabolic pathway in vivo. Analysis of excreta helps to construct a full metabolic map, detailing both major and minor biotransformation routes. researchgate.net For instance, a saxagliptin–cysteine adduct has been identified in male Sprague-Dawley rats. researchgate.net
Evaluation of Enzyme-Mediated Transformations and Metabolic Biotransformation Sites
Identifying the specific enzymes responsible for a drug's metabolism is a critical step. For Saxagliptin, studies using Saxagliptin-13C-d2 (hydrochloride) have pinpointed the key enzymes involved. The formation of the active metabolite M2 is primarily carried out by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.govresearchgate.netdrugbank.com Kinetic analyses have shown that CYP3A4 is approximately four times more efficient in this conversion than CYP3A5. nih.gov The main site of this biotransformation is the hydroxylation of the adamantane (B196018) ring. researchgate.netresearchgate.net
Pharmacokinetic Research Paradigms Employing Isotope Tracers
Isotopically labeled tracers like Saxagliptin-13C-d2 (hydrochloride) are essential for detailed pharmacokinetic studies, which examine the journey of a drug through the body.
Assessment of Absorption and Distribution Dynamics
Tracer studies with Saxagliptin-13C-d2 (hydrochloride) are used to evaluate its absorption and distribution. After administration, the concentration of the labeled drug is measured in various tissues and fluids. These studies have shown that Saxagliptin is rapidly absorbed after oral administration, with good bioavailability (50-75%) in preclinical species. nih.govresearchgate.net The time to reach maximum plasma concentration (Tmax) is approximately 0.5 hours. nih.govresearchgate.net
The volume of distribution in animal models ranges from 1.3 to 5.2 L/kg, indicating significant distribution into tissues outside of the bloodstream. nih.gov In rats, the highest concentrations of Saxagliptin were found in the kidney and intestine, with the lowest levels in the brain. psu.edu The in vitro protein binding of Saxagliptin and its active metabolite is low in human serum (less than 10%). nih.govdrugbank.com
Characterization of Excretion Pathways and Elimination Kinetics
Understanding how a drug is eliminated from the body is crucial. Isotope tracer studies with Saxagliptin-13C-d2 (hydrochloride) have been used to characterize its excretion pathways. These studies show that Saxagliptin and its metabolites are eliminated through both renal (urine) and hepatic (feces) routes. nih.govdrugbank.com
Following a single oral dose of radiolabeled Saxagliptin in humans, approximately 75% of the radioactivity was recovered in the urine and 22% in the feces. nih.govnih.gov The parent drug, Saxagliptin, and its active metabolite, M2, accounted for 24% and 36% of the dose excreted in the urine, respectively. drugbank.com The plasma elimination half-life of Saxagliptin in animal models is between 2.1 and 4.4 hours. nih.govresearchgate.net
| Parameter | Value | Species | Source |
| Bioavailability | 50-75% | Rats, Dogs, Monkeys | nih.govresearchgate.net |
| Tmax | 0.5 hours | Humans | nih.govresearchgate.net |
| Volume of Distribution | 1.3-5.2 L/kg | Rats, Dogs, Monkeys | nih.gov |
| Protein Binding | <10% | Humans | nih.govdrugbank.com |
| Urinary Excretion (% of dose) | ~75% (total radioactivity) | Humans | nih.gov |
| Fecal Excretion (% of dose) | ~22% (total radioactivity) | Humans | nih.gov |
| Elimination Half-life | 2.1-4.4 hours | Rats, Dogs, Monkeys | nih.govresearchgate.net |
Exploration of Kinetic Isotope Effects in Biological Systems
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect arises from the differences in vibrational frequencies of chemical bonds involving heavier isotopes. In the context of drug metabolism, enzymes responsible for breaking down a drug may process the isotopically labeled version at a slightly different rate than the native, unlabeled drug.
Mechanistic Studies and Target Engagement
Isotopically labeled analogs are invaluable for elucidating the precise mechanisms by which a drug exerts its therapeutic effect and engages with its biological target.
Tracking of Saxagliptin and its Metabolites in Biological Compartments
Isotopic labeling allows for the unambiguous tracking of a drug and its metabolites throughout the body. Studies utilizing ¹⁴C-labeled saxagliptin have provided clear insights into the drug's disposition. Following a single oral dose, the distribution and elimination of saxagliptin and its primary active metabolite, 5-hydroxy saxagliptin, were quantified.
The findings from a study with a single 50 mg dose of [¹⁴C]-saxagliptin revealed that the compound is eliminated through both renal and hepatic pathways. drugbank.com Over 96 hours, approximately 75% of the administered radioactivity was recovered in the urine, which included the parent drug and its active metabolite. drugbank.com A smaller portion, about 22% of the total radioactivity, was recovered in the feces, representing unabsorbed drug or the portion excreted into the bile. drugbank.com
| Excretion Pathway | Compound | Percentage of Administered Dose |
| Urine | Saxagliptin | 24% |
| 5-hydroxy saxagliptin (Active Metabolite) | 36% | |
| Total Radioactivity | 75% | |
| Feces | Total Radioactivity | 22% |
| This table summarizes the excretion data for [¹⁴C]-saxagliptin, illustrating how isotopic labeling enables the precise tracking of the drug and its metabolites through different biological compartments. drugbank.com |
Elucidation of Specific Biochemical Pathways via Stable Isotope-Resolved Metabolomics (SIRM)
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that uses stable isotope tracers to map the flow of atoms through metabolic networks. nih.gov By introducing a labeled compound like Saxagliptin-13C-d2 into a biological system, researchers can trace its transformation and identify its downstream metabolic products with high confidence. nih.govresearchgate.net This approach provides dynamic information about metabolic pathways that cannot be obtained from concentration-based measurements alone. nih.govnih.gov
The application of SIRM can reveal:
Metabolic Fate: The specific enzymatic reactions that modify the drug.
Pathway Perturbations: How the drug and its metabolites influence endogenous metabolic pathways.
Novel Metabolites: The identification of previously unknown breakdown products. nih.gov
In the case of saxagliptin, a SIRM study would involve administering Saxagliptin-13C-d2 and using mass spectrometry to detect metabolites that contain the ¹³C and d2 labels. This allows for the unambiguous identification of drug-derived molecules against the complex background of endogenous metabolites, helping to reconstruct the full metabolic network influenced by the drug. nih.govbiorxiv.org
Quantitative Assessment of Receptor Binding and Ligand-Target Interactions using Labeled Analogs
The therapeutic effect of saxagliptin is achieved through its interaction with the enzyme dipeptidyl peptidase-4 (DPP-4). drugbank.com Labeled analogs are essential for quantifying the binding affinity and kinetics of this interaction. Saxagliptin works by forming a reversible, covalent bond between its nitrile group and the hydroxyl group of a serine residue (S630) in the active site of DPP-4. drugbank.com
Radioligand binding assays are a gold standard for quantifying these interactions. nih.govresearchgate.net In such an assay, a labeled version of the ligand is incubated with the target receptor at various concentrations to determine key binding parameters. nih.gov
Key Parameters in Receptor Binding Assays:
Kd (Equilibrium Dissociation Constant): Represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity. nih.gov
Bmax (Maximum Receptor Density): Represents the total concentration of receptor binding sites in the tissue or sample. nih.gov
These assays provide precise, quantitative data on the potency and specificity of the drug-target interaction. While the in vitro binding of saxagliptin and its active metabolite to human serum proteins is negligible, its high affinity for the DPP-4 enzyme is central to its mechanism. drugbank.com
| Parameter | Description | Significance |
| Kd | Equilibrium Dissociation Constant | Measures the affinity of the ligand for the receptor. A low Kd indicates a high affinity. |
| Bmax | Maximum Receptor Density | Indicates the total number of binding sites available in a given sample. |
| This table outlines the key parameters derived from ligand-receptor binding assays, which are critical for quantifying the interaction between a drug like saxagliptin and its target. researchgate.netnih.gov |
Future Prospects and Methodological Advancements for Isotope Labeled Dpp 4 Inhibitors
Development of Novel Multi-Labeled and Strategically Deuterated Analogs for Enhanced Insights
The synthesis of isotopically labeled compounds is a critical step in modern drug development, enabling precise biological studies. For saxagliptin (B632), researchers have successfully synthesized versions with multiple labels to support these investigations. nih.gov Specifically, (14)C-labeled saxagliptin, (13)CD2-labeled saxagliptin, and its (13)CD2-labeled 5-hydroxy metabolite have been developed. nih.gov This multi-labeling approach is significant because it allows for more complex and informative biological assays.
The strategic placement of isotopes, such as deuterium (B1214612), can influence the metabolic fate of a drug, a concept known as the "deuterium kinetic isotope effect." This can lead to the development of "deuterated drugs" with potentially improved pharmacokinetic profiles. The synthesis of deuterated analogs of saxagliptin provides researchers with powerful tools to investigate its metabolic pathways and to explore the potential for developing next-generation DPP-4 inhibitors with enhanced properties.
A key achievement in this area was the synthesis of (13)CD2-labeled saxagliptin and its primary active metabolite, 5-hydroxysaxagliptin, which was also labeled with (13)CD2. nih.gov These labeled compounds are invaluable for use as internal standards in quantitative bioanalysis, ensuring the accuracy and reliability of measurements in complex biological matrices.
| Labeled Compound | Isotopic Labels | Purpose |
| Saxagliptin Analog 1 | ¹⁴C | Radiotracer for biological studies |
| Saxagliptin Analog 2 | ¹³C, d2 | Internal standard for mass spectrometry |
| 5-hydroxysaxagliptin Metabolite | ¹³C, d2 | Internal standard for metabolite quantification |
This table summarizes the different isotopically labeled versions of saxagliptin and their primary uses in research.
Integration of Isotope-Labeled Compounds with Advanced Multi-Omics Technologies
The era of "omics" — genomics, proteomics, metabolomics, and lipidomics — relies heavily on high-precision analytical methods to understand complex biological systems. Isotope-labeled compounds like Saxagliptin-13C-d2 are instrumental in these fields, particularly in mass spectrometry (MS)-based approaches. irisotope.com Molecules with stable isotope labels share the same biochemical properties as their unlabeled counterparts but are distinguishable by mass, making them perfect internal standards and tracers. irisotope.com
In proteomics and metabolomics, stable isotope labeling techniques such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) have become standard for quantitative analysis. nih.govnih.gov While SILAC is a metabolic labeling technique, the principles extend to the use of isotopically labeled drugs. By introducing a known concentration of the labeled drug, such as Saxagliptin-13C-d2, into a biological sample, researchers can accurately quantify the unlabeled drug and its metabolites. irisotope.com This eliminates variations that can occur during sample preparation and analysis, a significant challenge in multi-omics workflows. nih.gov
The integration of isotope-labeled compounds with multi-omics platforms allows for a more holistic understanding of a drug's effect. mdpi.com For instance, researchers can simultaneously study how saxagliptin influences the proteome, metabolome, and lipidome, providing a comprehensive picture of its mechanism of action and any off-target effects. This integrated approach is crucial for identifying new biomarkers and for designing novel therapeutic strategies. mdpi.com A dual-isotope labeling method, for example, has been developed to provide unique insights into lipid metabolism, a technique that could be applied to study the metabolic effects of DPP-4 inhibitors. chromatographyonline.com
Computational Modeling and In Silico Predictions Aided by Isotopic Data
Computational modeling and in silico (computer-based) simulations are increasingly important in drug discovery and development for predicting a drug's behavior in the body. The data generated from studies using isotope-labeled compounds provide high-quality input for these models, leading to more accurate predictions.
For example, pharmacokinetic (PK) models can be refined using precise quantitative data from mass spectrometry assays that utilized Saxagliptin-13C-d2 as an internal standard. This allows for better simulation of the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
Furthermore, specialized software is being developed to handle the complex datasets generated from isotope-labeling studies. For instance, the Python-based software D-Tracer was created to analyze data from dual-isotope labeling experiments, facilitating the identification of labeled metabolites. chromatographyonline.com Similarly, the SMART platform is an open-source tool designed for precise formula assignment in mass spectrometry imaging, which is another area where isotopic data can enhance accuracy. acs.org These computational tools, powered by experimental data from isotope-labeled compounds, accelerate the research process and enable scientists to delve deeper into the molecular interactions of drugs like saxagliptin.
| Technology/Tool | Application in Isotope-Aided Research |
| In Silico Library | Prediction of novel metabolites based on known structures. acs.org |
| D-Tracer Software | Facilitates data analysis and interpretation of dual-isotope labeling. chromatographyonline.com |
| SMART Platform | Precise formula assignment in spatially resolved metabolomics. acs.org |
This table highlights some of the computational tools and methods that leverage data from isotope labeling studies.
Broader Application of Isotope-Labeled Saxagliptin Analogs in Non-Diabetic Research Areas
While saxagliptin is primarily known as a treatment for type 2 diabetes, the enzyme it targets, DPP-4, is involved in a variety of other physiological processes, including immune regulation. nih.govnih.gov This opens the door for the use of saxagliptin and its isotope-labeled analogs in non-diabetic research.
The development of a stable isotope breath test for DPP-4 activity could have wide-ranging research and clinical applications. nih.gov Such a non-invasive test could provide real-time information on the selectivity and pharmacokinetics of new DPP-4 inhibitors. nih.gov It could also be used to study disorders of immune regulation and to assess intestinal integrity in conditions like celiac disease and inflammatory bowel disease. nih.gov
Furthermore, some cancers exhibit high expression of DPP-4, suggesting that a DPP-4 breath test could potentially be used to monitor cancer activity and response to therapy. nih.gov Research has also explored the use of saxagliptin in other forms of diabetes, such as latent autoimmune diabetes in adults (LADA), where it was studied in combination with dapagliflozin. nih.gov The availability of isotope-labeled saxagliptin analogs like Saxagliptin-13C-d2 (hydrochloride) is crucial for conducting the precise quantitative studies needed to explore these potential new applications.
Q & A
Q. What strategies are effective for integrating proteomics data from Saxagliptin-13C^{13}\text{C}13C-d2 (hydrochloride) studies with pharmacokinetic models?
- Methodological Answer : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) proteomics data (e.g., DPP-4 expression levels) with compartmental PK/PD modeling. Use the isotopic label to differentiate endogenous vs. exogenous compound distribution. Apply Bayesian hierarchical modeling to account for inter-individual variability in tissue-specific uptake. Validate models using in vivo imaging (e.g., MALDI-MSI) to spatially resolve drug distribution .
Q. How to design in vivo studies to evaluate tissue-specific metabolism of Saxagliptin--d2 (hydrochloride)?
- Methodological Answer : Administer the labeled compound to animal models and collect tissues (liver, kidney) at timed intervals. Extract metabolites using solid-phase extraction (SPE) and analyze via high-resolution MS with -isotopic tracing. Compare metabolic profiles to unlabeled controls to identify labeling-specific pathways. Use kinetic modeling to estimate metabolic clearance rates and correlate with DPP-4 activity assays .
Q. What experimental approaches mitigate batch-to-batch variability in Saxagliptin--d2 (hydrochloride) synthesis for multi-center studies?
- Methodological Answer : Standardize synthesis protocols with strict quality control (QC) checkpoints (e.g., isotopic purity, residual solvent levels). Use inter-laboratory validation by distributing a reference batch to participating labs for cross-calibration. Implement statistical process control (SPC) charts to monitor critical parameters (e.g., yield, enantiomeric excess) and adjust synthesis conditions iteratively .
Q. How can researchers elucidate the metabolic pathways of Saxagliptin--d2 (hydrochloride) in hepatocyte models?
- Methodological Answer : Incubate primary hepatocytes with the labeled compound and perform untargeted metabolomics via LC-HRMS. Use -isotopologue analysis to trace carbon flux into known metabolites (e.g., cyanuric acid derivatives). Confirm pathway assignments using stable isotope-resolved NMR and enzyme inhibition studies. Compare results to computational predictions (e.g., in silico metabolite docking) to refine metabolic networks .
Data Analysis and Reproducibility
Q. How should researchers address conflicting isotopic tracing data in Saxagliptin--d2 (hydrochloride) metabolism studies?
- Methodological Answer : Re-analyze raw MS data using alternative deconvolution algorithms (e.g., XCMS vs. MZmine) to rule out software bias. Validate peak assignments with synthetic -labeled metabolite standards. If contradictions persist, conduct time-course studies to differentiate transient intermediates from stable metabolites. Publish raw datasets and processing workflows to enable third-party verification .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in Saxagliptin--d2 (hydrochloride) studies?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Use Akaike information criterion (AIC) to compare sigmoidal vs. linear models. For small sample sizes, employ bootstrap resampling to estimate confidence intervals. Report effect sizes with 95% CI rather than relying solely on p-values .
Tables for Key Methodological Comparisons
| Parameter | Basic Approach | Advanced Approach |
|---|---|---|
| Isotopic Purity Validation | HPLC-MS with SRM | IRMS coupled with -NMR |
| Target Engagement Assays | Fluorescence polarization | CETSA + ITDR with Bayesian modeling |
| Metabolic Profiling | LC-HRMS untargeted screening | Isotopologue-guided network analysis |
| Inter-lab Reproducibility | Standardized SOPs | SPC charts + inter-laboratory reference batches |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
